molecular formula C6H5ClN2O B1519645 4-Amino-6-chloronicotinaldehyde CAS No. 1001756-21-3

4-Amino-6-chloronicotinaldehyde

Cat. No. B1519645
M. Wt: 156.57 g/mol
InChI Key: CGMIFAMRODWNJB-UHFFFAOYSA-N
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Description

“4-Amino-6-chloronicotinaldehyde” is a chemical compound with the molecular formula C6H5ClN2O . It is also known by other names such as “4-AMINO-6-CHLOROPYRIDINE-3-CARBALDEHYDE” and "3-Pyridinecarboxaldehyde, 4-amino-6-chloro-" .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-chloronicotinaldehyde” can be represented by the InChI string: "InChI=1S/C6H5ClN2O/c7-6-1-5 (8)4 (3-10)2-9-6/h1-3H, (H2,8,9)" . The Canonical SMILES representation is: "C1=C (C (=CN=C1Cl)C=O)N" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-6-chloronicotinaldehyde” are as follows :

Scientific Research Applications

  • “4-Amino-6-chloronicotinaldehyde” is a chemical compound with the molecular formula C6H5ClN2O .
  • It’s available for purchase from various chemical suppliers, indicating its use in scientific research .
  • One specific application mentioned is in the field of medicinal chemistry, where N-heteroaryl substituted adamantane-containing amines, which can be derived from compounds like 4-amino-6-chloronicotinaldehyde, are of substantial interest for their perspective antiviral and psychotherapeutic activities .
  • Chemical Synthesis : As a chemical reagent, it could be used in the synthesis of various organic compounds. The presence of an amino group and an aldehyde group makes it a versatile reagent that can participate in a variety of chemical reactions .

  • Pharmaceutical Research : In the field of medicinal chemistry, compounds like 4-amino-6-chloronicotinaldehyde could be used in the synthesis of new drugs. For example, N-heteroaryl substituted adamantane-containing amines, which can be derived from compounds like 4-amino-6-chloronicotinaldehyde, are of substantial interest for their perspective antiviral and psychotherapeutic activities .

  • Material Science : It could potentially be used in the development of new materials. The specific properties of the resulting materials would depend on the other components used in the synthesis .

  • Analytical Chemistry : It could potentially be used as a standard or reagent in analytical chemistry, given its well-defined structure and properties .

  • Chemical Synthesis : As a chemical reagent, it could be used in the synthesis of various organic compounds. The presence of an amino group and an aldehyde group makes it a versatile reagent that can participate in a variety of chemical reactions .

  • Pharmaceutical Research : In the field of medicinal chemistry, compounds like 4-amino-6-chloronicotinaldehyde could be used in the synthesis of new drugs. For example, N-heteroaryl substituted adamantane-containing amines, which can be derived from compounds like 4-amino-6-chloronicotinaldehyde, are of substantial interest for their perspective antiviral and psychotherapeutic activities .

  • Material Science : It could potentially be used in the development of new materials. The specific properties of the resulting materials would depend on the other components used in the synthesis .

  • Analytical Chemistry : It could potentially be used as a standard or reagent in analytical chemistry, given its well-defined structure and properties .

properties

IUPAC Name

4-amino-6-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMIFAMRODWNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670238
Record name 4-Amino-6-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloronicotinaldehyde

CAS RN

1001756-21-3
Record name 4-Amino-6-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-chloropyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Treat a solution of (4-amino-6-chloropyridin-3-yl)methanol (10 g, 63.3 mmol) in DCM (150 mL) with activated manganese dioxide (38 g, 443 mmol) and stir at RT overnight. Remove solids via filtration, concentrate the filtrate and purify by silica gel chromatography to afford the title compound (7.2 g, 73%). 1H NMR (400 MHz, DMSO-d6): δ 9.88 (s, 1H), 8.44 (s, 1H), 7.84 (s, 2H), 6.73 (s, 1H); MS (ESI) m/z: 157.0 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
catalyst
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Fang, Y Lai, H Yan, Y Ma, Z Ni, Q Zhu, J Zhang… - European Journal of …, 2023 - Elsevier
… LiAlH4 reduction of 3 followed by MnO 2 oxidation of the resulting alcohol 4 gave 4-amino-6-chloronicotinaldehyde (5) in satisfactory yields. Cyclization of 5 with methyl 2-(3,5-…
Number of citations: 3 www.sciencedirect.com
R Cadilla, DN Deaton, Y Do, PA Elkins… - Bioorganic & Medicinal …, 2020 - Elsevier
… Ytterbium(III) trifluoromethanesulfonate (43.1 g, 69.5 mmol) was added to a solution of 4-amino-6-chloronicotinaldehyde 14 (50 g, 278 mmol, AstaTech) in acetonitrile (500 mL) at 0 C …
Number of citations: 4 www.sciencedirect.com

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